9H-Naphtho[2,1-b]pyran-9-one
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Overview
Description
9H-Benzo[f]chromen-9-one is a heterocyclic compound that belongs to the family of chromenes. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The structure of 9H-Benzo[f]chromen-9-one consists of a fused benzene and chromene ring, which contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Benzo[f]chromen-9-one can be achieved through various methods. One common approach involves the cyclization of β-enaminonitrile under acidic conditions to form chromeno[2,3-b]azet-9-one derivatives . Another method includes the one-pot three-component reaction of naphthols, aromatic aldehydes, and acetophenone or 1,3-diphenylpropane-1,3-dione, catalyzed by iron-based catalysts under solvent-free conditions with ultrasonic irradiation .
Industrial Production Methods: Industrial production of 9H-Benzo[f]chromen-9-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly and cost-effective methods, such as ultrasound-assisted synthesis, is preferred to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 9H-Benzo[f]chromen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be transformed into benzo[f]quinoline derivatives through reaction with hydrazine hydrate .
Common Reagents and Conditions: Common reagents used in the reactions of 9H-Benzo[f]chromen-9-one include hydrazine hydrate for ring transformation and various nitrogen nucleophiles for ring expansion . The reactions are typically carried out under acidic or basic conditions, depending on the desired product.
Major Products: The major products formed from the reactions of 9H-Benzo[f]chromen-9-one include benzochromeneone, benzochromenopyrimidine, and benzo[f]coumarin derivatives . These products exhibit significant biological activities and are of interest in medicinal chemistry.
Scientific Research Applications
9H-Benzo[f]chromen-9-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, it has been studied for its anti-proliferative, antibacterial, antifungal, and antioxidant activities .
Mechanism of Action
The mechanism of action of 9H-Benzo[f]chromen-9-one involves its interaction with various molecular targets and pathways. For example, its derivatives have been shown to inhibit c-Src kinase activity, which plays a role in cell proliferation and survival . The compound’s ability to undergo ring transformations and form various biologically active derivatives contributes to its diverse pharmacological activities.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 9H-Benzo[f]chromen-9-one include benzochromeneone, benzochromenopyrimidine, and benzo[f]coumarin derivatives . These compounds share a similar fused ring structure and exhibit comparable biological activities.
Uniqueness: What sets 9H-Benzo[f]chromen-9-one apart from its similar compounds is its ability to undergo a wide range of chemical reactions, leading to the formation of diverse and biologically active derivatives. This versatility makes it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
268740-98-3 |
---|---|
Molecular Formula |
C13H8O2 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
benzo[f]chromen-9-one |
InChI |
InChI=1S/C13H8O2/c14-10-5-3-9-4-6-13-11(12(9)8-10)2-1-7-15-13/h1-8H |
InChI Key |
AOVVFKCWSUVBNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=CC=C3C=CC(=O)C=C3C2=C1 |
Origin of Product |
United States |
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